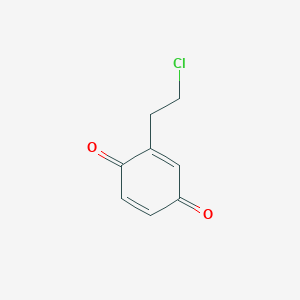
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H7ClO2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, which is a conjugated diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione typically involves the chlorination of cyclohexa-2,5-diene-1,4-dione. One common method is to react cyclohexa-2,5-diene-1,4-dione with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It may be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione involves several pathways:
Reactive Oxygen Species (ROS) Production: It stimulates the production of ROS, which can lead to oxidative stress and cell death.
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Dichloro-1,4-benzoquinone: Similar in structure but with two chlorine atoms instead of one.
2-Phenyl-1,4-benzoquinone: Contains a phenyl group instead of a chloroethyl group.
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Contains a hexyl group and a hydroxyl group, showing enhanced bioactivity.
Properties
CAS No. |
63370-81-0 |
|---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-(2-chloroethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7ClO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 |
InChI Key |
CSNRUVHAZRMVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
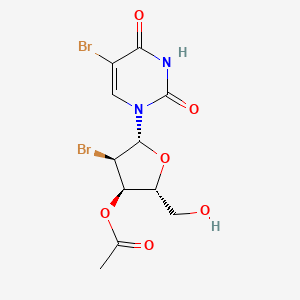
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
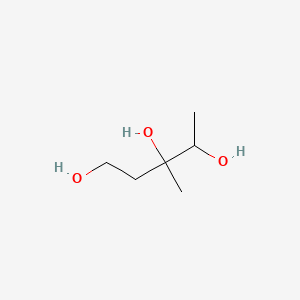

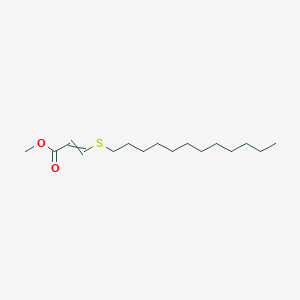
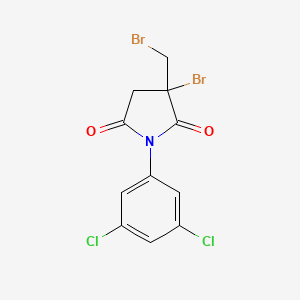
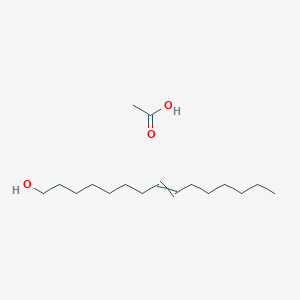
phosphanium](/img/structure/B14495342.png)
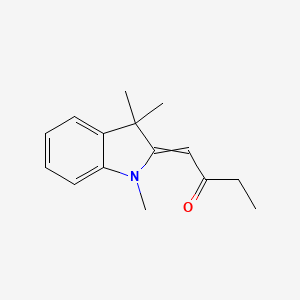
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
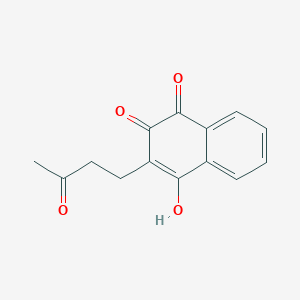
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
